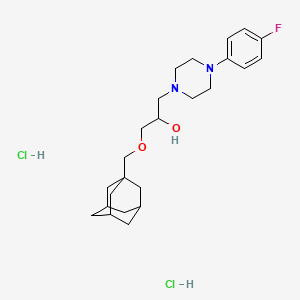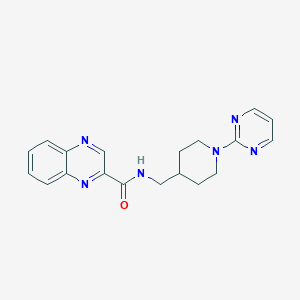
N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that likely contains a quinoxaline core, which is a type of heterocyclic compound . It also seems to have a pyrimidinyl and a piperidinyl group attached to it . These types of compounds are often synthesized for their potential biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves the coupling of amines with carbonyl compounds . The exact method would depend on the specific substituents present in the molecule .Molecular Structure Analysis
The molecular structure of similar compounds often involves a complex arrangement of rings and functional groups . The exact structure would depend on the specific substituents present in the molecule .Chemical Reactions Analysis
The chemical reactions involving similar compounds can vary widely depending on the specific substituents present in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely depending on the specific substituents present in the molecule .Scientific Research Applications
Anti-Angiogenic and DNA Cleavage Activities
Research has shown that derivatives of N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide exhibit significant anti-angiogenic and DNA cleavage activities. These compounds have been synthesized and characterized, demonstrating their potential as anticancer agents by inhibiting the formation of blood vessels in vivo and exhibiting differential DNA binding/cleavage abilities. The presence of specific groups in their structure may determine their potency as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Vinaya Kambappa et al., 2017).
Targeted Delivery of Therapeutic Agents
Certain derivatives containing pyrimidin-2-yl and quinoxaline-2-carboxamide moieties have been explored for their ability to form coordinate bonds with metal ions such as Mn(II) and Fe(II). These complexes are investigated for targeted delivery of nitric oxide (NO) to biological sites, such as tumors, where NO is released upon irradiation with long-wavelength light. This approach represents a promising strategy for the targeted treatment of cancer (Yi-Qiu Yang et al., 2017).
Potential Antipsychotic Agents
The chemical framework of this compound derivatives has been evaluated for their potential as antipsychotic agents. These compounds have shown selectivity for alpha 1-adrenoceptor (AR) subtypes, which are implicated in the treatment of conditions such as lower urinary tract symptoms (LUTS) and may have broader implications for neurological conditions (T. Elworthy et al., 1997).
Fluorescent Probes for DNA Detection
Innovative benzimidazo[1,2-a]quinolines substituted with piperidine and related moieties have been synthesized for potential use as fluorescent probes for DNA detection. These compounds, characterized by enhanced fluorescence emission intensity upon binding to ct-DNA, underscore the applicability of quinoxaline-2-carboxamide derivatives in bioanalytical chemistry for studying DNA interactions (N. Perin et al., 2011).
Mechanism of Action
Target of Action
Similar compounds such as imatinib have been known to inhibit the activity of tyrosine kinases, which play a crucial role in cell signaling and growth.
Mode of Action
Analogous compounds like imatinib bind to an inactive Abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions. This binding inhibits the activity of the kinase, thereby affecting cell signaling.
Biochemical Pathways
Compounds with similar structures, such as imatinib , affect the phosphatidylinositol-3 kinase (PI3K) signaling pathway. This pathway is crucial for cell proliferation and survival.
Result of Action
Similar compounds like imatinib have been known to promote cell cycle progression and antiapoptotic survival.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O/c26-18(17-13-22-15-4-1-2-5-16(15)24-17)23-12-14-6-10-25(11-7-14)19-20-8-3-9-21-19/h1-5,8-9,13-14H,6-7,10-12H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOPNLKAEFJVKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=NC3=CC=CC=C3N=C2)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
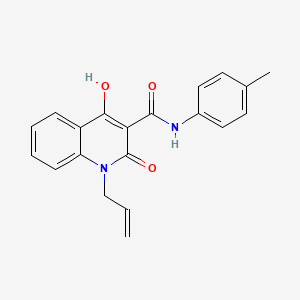
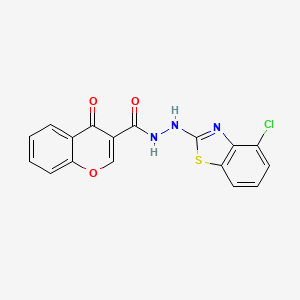

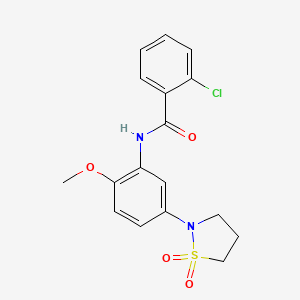
![N-(2,4-difluorophenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2999184.png)
![Methyl 6-methyl-4-[5-(3-nitrophenyl)furan-2-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2999186.png)
![(Z)-3-allyl-5-((2-((1-hydroxybutan-2-yl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2999189.png)
![N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzenesulfonamide](/img/structure/B2999190.png)
![2-[(1H-indol-3-yl)methyl]-5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2999193.png)
![2-methyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2999194.png)
![2-[[2-(Phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]methylsulfanyl]acetic acid](/img/structure/B2999197.png)
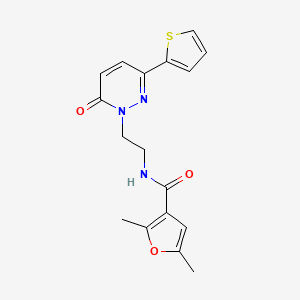
![[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 4-nitrobenzoate](/img/structure/B2999199.png)
